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Compound of Interest

Compound Name: NK-611

Cat. No.: B012495

For Researchers, Scientists, and Drug Development Professionals

Metachromatic Leukodystrophy (MLD) is a rare, devastating lysosomal storage disorder
characterized by a deficiency of the arylsulfatase A (ARSA) enzyme. This deficiency leads to
the accumulation of sulfatides in the central and peripheral nervous systems, resulting in
progressive demyelination and severe neurological decline. This guide provides an objective
comparison of two distinct therapeutic strategies for MLD: TAK-611, an enzyme replacement
therapy, and gene therapy, primarily focusing on the approved treatment Libmeldy®
(atidarsagene autotemcel).

At a Glance: TAK-611 vs. Gene Therapy
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TAK-611 (Enzyme

Feature Gene Therapy (Libmeldy®)
Replacement Therapy)
Autologous CD34+
] hematopoietic stem cells
_ Recombinant human _ o
Therapeutic Agent transduced with a lentiviral

arylsulfatase A (rhASA)[1][2]

vector carrying the ARSA
gene[3][4]

Mechanism of Action

Direct delivery of the missing
enzyme to the cerebrospinal
fluid (CSF) to break down

accumulated sulfatides.[1][5]

Genetically modified stem cells
engraft in the bone marrow
and produce daughter cells
(including microglia in the
CNS) that continuously secrete

the functional ARSA enzyme.

[6]

Administration

Intrathecal infusion every other
week.[7]

One-time intravenous infusion
following myeloablative

conditioning.[4][8]

Clinical Development Stage

Phase 2 trial did not meet its
primary or secondary
objectives; program extension

under discussion.[9]

Approved for clinical use in the
European Union and the
United States.

Mechanism of Action

Metachromatic Leukodystrophy (MLD) Pathophysiology

MLD is an autosomal recessive disorder caused by mutations in the ARSA gene, leading to

deficient ARSA enzyme activity.[10][11] This deficiency disrupts the catabolism of sulfatides, a

major component of the myelin sheath.[12] The resulting accumulation of sulfatides is toxic to

oligodendrocytes and Schwann cells, leading to demyelination in the central and peripheral

nervous systems.[12]
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Figure 1: Pathophysiology of Metachromatic Leukodystrophy.

TAK-611: Enzyme Replacement Therapy (ERT)

TAK-611 (formerly SHP611) is a recombinant human arylsulfatase A (rhASA) designed to
replace the deficient enzyme in MLD patients.[1][2] Due to the blood-brain barrier, systemic
administration of the enzyme is ineffective for treating the neurological manifestations of MLD.
TAK-611 is therefore administered directly into the cerebrospinal fluid (CSF) via intrathecal

injection.[5][7] This allows the recombinant enzyme to distribute within the CNS and degrade
the accumulated sulfatides.

Distribution

Cerebrospinal Fluid (CSF) Uptake of thASA

Administration Central Nervous System (CNS) Accumulated
s (rhASA) Sulfatides

Sulfatide Degradation

Click to download full resolution via product page

Figure 2: Mechanism of Action of TAK-611.

Libmeldy®: Gene Therapy
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Libmeldy® is an autologous ex vivo gene therapy.[3] The patient's own hematopoietic stem
cells (HSCs) are collected and genetically modified using a lentiviral vector to carry a functional
copy of the ARSA gene.[4] Following myeloablative conditioning with busulfan to clear the
existing bone marrow, the modified HSCs are infused back into the patient.[4][8] These
corrected HSCs engraft in the bone marrow and differentiate into various hematopoietic
lineages, including myeloid cells that can cross the blood-brain barrier and populate the CNS
as microglia-like cells. These cells then serve as a continuous, endogenous source of the
ARSA enzyme, which is secreted and taken up by surrounding cells, a process known as
cross-correction.[6]

Clinical Efficacy

TAK-611

A phase 1/2 clinical trial (NCT01510028) evaluated the safety and tolerability of intrathecally
delivered TAK-611 in 24 children with MLD.[7] While the therapy was generally well-tolerated,
the impact on motor function was limited. A subsequent phase 2 study did not meet its primary
or secondary endpoints.[9]

TAK-611 (100 mg cohorts) - Phase 1/2

Endpoint

Data[7]
CSF Sulfatide Levels Mean levels fell to within the normal range.
CSF Lysosulfatide Levels Mean levels fell to within the normal range.

A general decline in motor function was
) observed over time, with a tendency towards a
Gross Motor Function (GMFM-88) o ) o
less pronounced decline in patients receiving

the 100 mg dose.

Libmeldy® (Gene Therapy)

The efficacy of Libmeldy® has been demonstrated in clinical trials (NCT01560182,
NCT03392987) and expanded access programs, leading to its regulatory approval.[13]
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Endpoint Libmeldy® - Integrated Clinical Trial Data

Reconstituted to normal or supranormal levels

S ) within 3-6 months post-treatment and sustained
ARSA Activity in Peripheral Blood Mononuclear

for up to 7 years.[14] A significant increase from
Cells (PBMCs)

pre-treatment values was a co-primary endpoint.
[14]

Statistically and clinically significant
improvements compared to a natural history
] cohort at 2 years post-treatment.[14] For late-
Gross Motor Function Measure (GMFM-88) ) ) )
infantile MLD, the difference was 66 percentage
points (p<0.0001), and for early-juvenile MLD, it

was 42 percentage points (p=0.036).

100% survival with the longest follow-up of 8.7
) ) years post-treatment, compared to 36.8%
Survival (Late-Infantile MLD) o ]
survival in an untreated natural history cohort.

[14]

The vast majority of pre-symptomatically treated
Cognitive Function patients maintained cognitive performance

within the normal range.[15]

Safety Profile

TAK-611
In the phase 1/2 study, intrathecal TAK-611 was generally well-tolerated.[7]
o Drug-Related Serious Adverse Events (SAEsS): None reported.[7]

» Device/Procedure-Related SAEs: 25% of patients experienced an SAE related to the
intrathecal device or drug delivery method.[7]

Libmeldy® (Gene Therapy)

The safety profile of Libmeldy® is consistent with myeloablative conditioning and hematopoietic
stem cell transplantation.
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e Adverse Reactions Attributed to Libmeldy®: The most common is the development of anti-
ARSA antibodies, which have generally been transient and have not impacted clinical
outcomes.[8]

o Adverse Reactions Related to Conditioning: Very common events include febrile
neutropenia, stomatitis, and veno-occlusive liver disease.[8]

o Theoretical Risks: There is a theoretical risk of insertional oncogenesis, though no cases
have been reported in patients treated with Libmeldy®.[14] Patients are monitored long-term.
[14]

Experimental Protocols
TAK-611 Phase 1/2 Clinical Trial (NCT01510028) Methodology

This was a multicenter, open-label, dose-escalation study in 24 children with MLD who had
symptom onset at < 30 months of age.[7]

» Patient Population: 24 children with MLD.[7]

e Dosing Cohorts: Patients were enrolled in four cohorts receiving 10, 30, or 100 mg of TAK-
611, or 100 mg of a revised formulation, administered every other week for 38 weeks.[7]

o Administration: Intrathecal delivery via a surgically implanted device.[1]
e Primary Endpoint: Safety and tolerability.[7]

e Secondary Endpoints: Changes in CSF sulfatide and lysosulfatide levels, and motor function
as assessed by the Gross Motor Function Measure-88 (GMFM-88) total score.[7]

o Sample Collection: CSF samples were collected to measure sulfatide and lysosulfatide
levels.[7]

Libmeldy® Gene Therapy Experimental Workflow

The administration of Libmeldy® is a multi-step process performed at qualified treatment
centers.[16]
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Figure 3: Experimental Workflow for Libmeldy® Gene Therapy.
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o Hematopoietic Stem Cell (HSC) Collection: The patient's own HSCs are collected from their
peripheral blood after mobilization with granulocyte-colony stimulating factor (G-CSF), with
or without plerixafor, via an apheresis procedure.[8] A minimum of 8 x 10”6 CD34+ cells/kg is
required for manufacturing.[8]

o Ex Vivo Transduction: The collected CD34+ cells are treated with a lentiviral vector that
inserts a functional copy of the human ARSA gene into the cells’ DNA.[3][4]

o Myeloablative Conditioning: Prior to infusion of the modified cells, the patient undergoes a
conditioning regimen with busulfan to eliminate the existing hematopoietic stem cells in the
bone marrow, creating space for the new, genetically corrected cells to engraft.[4][8]

 Infusion: Libmeldy® is administered as a one-time intravenous infusion.[8] The minimum
recommended dose is 3 x 1076 CD34+ cells/kg of body weight.[8]

o Engraftment and Follow-up: Following infusion, the genetically modified HSCs migrate to the
bone marrow, engraft, and begin to produce new blood cells that express the functional
ARSA enzyme. Patients are monitored for hematopoietic recovery and long-term safety and
efficacy.[8][14]

Conclusion

TAK-611 and gene therapy represent two fundamentally different approaches to treating MLD.
TAK-611, as an enzyme replacement therapy, offers a direct but repetitive method of delivering
the missing enzyme to the CNS. While it has shown the ability to reduce CSF biomarkers, its
clinical efficacy in halting motor function decline has not been established in later-phase trials.

[71°]

In contrast, gene therapy with Libmeldy® provides a one-time, potentially curative treatment by
creating a permanent, endogenous source of the ARSA enzyme. Clinical data has
demonstrated significant and sustained benefits in preserving motor and cognitive function,
particularly in pre-symptomatic patients, and has shown a survival benefit.[14][15] The
treatment process is complex, involving myeloablative conditioning with its own associated
risks. However, for eligible patients, gene therapy currently stands as the only approved
treatment that addresses the underlying genetic cause of MLD and offers the potential for long-
term disease modification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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